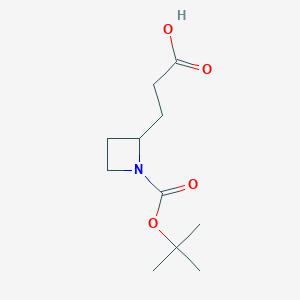

3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid

Description

3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid is a specialized organic compound featuring a four-membered azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a propanoic acid moiety at the 3-position. The Boc group is widely used to protect amines during synthetic processes, while the azetidine ring introduces unique steric and electronic properties due to its smaller ring size compared to five- or six-membered heterocycles like pyrrolidine or piperidine. This compound is primarily employed as an intermediate in pharmaceutical synthesis, enabling the construction of complex molecules through further functionalization of the carboxylic acid group or deprotection of the Boc group . Its structural rigidity and reactivity make it valuable in drug discovery, particularly for modulating pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-6-8(12)4-5-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBKOWDKEKHEEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with tert-butyl 2-azetidinone and a suitable alkylating agent.

Alkylation: The tert-butyl 2-azetidinone undergoes alkylation with an appropriate alkylating agent under basic conditions to form the corresponding N-alkylated azetidinone.

Hydrolysis: The N-alkylated azetidinone is then subjected to hydrolysis to remove the tert-butoxycarbonyl protecting group, yielding the desired this compound.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted azetidines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 1521114-14-6

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The azetidine ring structure contributes to its unique properties, making it a valuable building block in pharmaceutical applications.

Drug Design and Development

The compound serves as a rigid linker in the design of targeted protein degraders (PROTACs). PROTACs are innovative therapeutic agents that utilize the cellular ubiquitin-proteasome system to selectively degrade target proteins, providing a novel approach to cancer therapy and other diseases .

Bioisosterism

3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid can act as a bioisostere for traditional functional groups in drug molecules. For example, it has been used to replace the tert-butyl group in various drug candidates, enhancing their pharmacological profiles by improving solubility and reducing toxicity .

Synthesis of Complex Molecules

This compound is also utilized in the synthesis of complex molecules, including dipeptide mimetics and inhibitors for various enzymes. Its structural features allow for regioselective functionalization, which is crucial for developing specific inhibitors targeting enzymes like interleukin-1beta converting enzyme .

Case Study 1: Synthesis of Dipeptide Mimetics

A study demonstrated the synthesis of (S)-3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester using this compound as a key intermediate. This compound showed potential as an interleukin-1beta converting enzyme inhibitor, highlighting its relevance in anti-inflammatory drug development .

Case Study 2: Polymorphic Transitions

Research on the polymorphic behavior of related compounds revealed that grinding can induce polymorphic transitions in 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid. The study indicated that different polymorphs exhibit distinct structural properties that can influence their biological activity and stability . This insight is crucial for optimizing pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid with structurally related compounds, emphasizing differences in ring size, substituents, synthetic utility, and applications.

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Stability : The Boc group in the target compound is acid-labile, as demonstrated by its cleavage in HCl/dioxane (). Piperidine analogs exhibit higher thermal stability (mp 242°C for deprotected form) compared to azetidines .

- Melting Points : The fluorophenyl derivative () has a melting point of 152–154°C, whereas azetidine-based compounds (e.g., ) require low-temperature storage (2–8°C), suggesting greater hygroscopicity or instability .

Biological Activity

3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 229.27 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity during synthesis.

Synthesis

The synthesis typically involves the alkylation of tert-butyl 2-azetidinone followed by hydrolysis to remove the Boc group. This process allows for the production of various azetidine derivatives, which are valuable in organic synthesis and biological research.

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes or receptors. This interaction can lead to significant alterations in biochemical pathways, making it a candidate for further investigation in drug development .

Potential in Cancer Therapy

In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its unique structure allows for the design of novel therapeutic agents that could target cancer cells more effectively. The mechanism by which it may exert anticancer effects involves modulation of signaling pathways associated with cell proliferation and survival .

Study on Antimicrobial Activity

A study investigating various azetidine derivatives found that modifications to the azetidine ring could enhance antibacterial efficacy. Although direct studies on this compound were not detailed, the findings suggest that similar compounds can be optimized for improved biological activity through structural variations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on related compounds indicate that specific substitutions on the azetidine ring significantly influence biological activity. These insights can guide future research on this compound to optimize its pharmacological properties .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-tert-butoxycarbonyl-2-arylthiazolidine | C12H15NO4S | Antibacterial (IC50 < 0.195 µg/mL against Pseudomonas aeruginosa) |

| 5-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrazine | C13H18N2O4 | Potential anticancer agent |

| 2-(1-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-1H-pyrazole | C14H20N4O2 | Investigated for receptor binding |

Q & A

Q. What are the standard synthetic routes for preparing 3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid, and what critical steps ensure high yield and purity?

- Methodological Answer: Synthesis typically involves Boc protection of azetidine followed by coupling with propanoic acid derivatives. For analogous compounds, carbodiimide-mediated coupling (e.g., DCC/DMAP) is employed to activate the carboxylic acid for amide bond formation . Critical steps include:

- Boc Protection: Reacting azetidine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in dioxane/water) to introduce the Boc group.

- Coupling: Using DCC or EDCl with DMAP in anhydrous CH₂Cl₂ to minimize side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer:

- 1H/13C NMR: Confirms the presence of azetidine protons (δ 3.0–4.0 ppm) and Boc tert-butyl groups (δ 1.4 ppm). Carboxylic acid protons may appear broad due to hydrogen bonding .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~2500–3000 cm⁻¹ (carboxylic acid O-H stretch).

- HPLC: Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% typical for research-grade compounds) .

- Melting Point: Variability exists (e.g., 162–166°C for similar Boc-piperidine derivatives), but consistency indicates purity .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer:

- Storage: Stable at 2–8°C under inert gas (N₂/Ar). Desiccants (silica gel) prevent hydrolysis of the Boc group .

- Incompatibilities: Avoid strong acids/bases (risk of Boc deprotection) and oxidizers (risk of decomposition).

- Decomposition Products: Combustion releases toxic fumes (CO, NOx); use fume hoods and P95 respirators during high-temperature handling .

Advanced Research Questions

Q. How can computational tools aid in retrosynthetic planning for novel derivatives of this compound?

- Methodological Answer: AI-driven platforms (e.g., Template_relevance models) analyze reaction databases (Pistachio, Reaxys) to propose feasible routes. For example:

- One-Step Synthesis: Prioritizing reactions with high stereochemical fidelity (e.g., enantioselective alkylation of azetidine).

- Precursor Scoring: Evaluating commercial availability and reaction plausibility (threshold: >0.01) .

These tools reduce trial-and-error, particularly for azetidine’s strained ring system .

Q. What methodologies are employed to evaluate the pharmacokinetic properties of Boc-protected azetidine derivatives in preclinical studies?

- Methodological Answer:

- In Vivo Tracking: Radiolabeled (³H/¹⁴C) compounds monitor absorption/distribution.

- Metabolite Profiling: LC-MS identifies cleavage products (e.g., free azetidine after Boc deprotection in hepatic microsomes).

- Prodrug Strategies: Esterification (e.g., methyl esters) or phosphate conjugation improves bioavailability, as seen in related Boc-amino acid derivatives .

Q. How does stereochemical configuration impact biological activity, and what chiral resolution techniques are recommended?

- Methodological Answer:

- Enantiomer Activity: (R)- vs. (S)-configurations may exhibit differential binding to targets (e.g., enzymes or receptors). For example, (R)-enantiomers of Boc-phenylalanine derivatives showed enhanced anticancer activity in .

- Resolution Techniques:

- Chiral HPLC: Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Asymmetric Synthesis: Evans oxazolidinones or enzymatic resolution (lipases) ensure >99% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.